Zofenopril-d5

Analytical Chemistry Bioanalysis Mass Spectrometry

In quantitative LC-MS bioanalysis, unlabeled internal standards introduce matrix effects and quantification errors, compromising regulatory compliance. Zofenopril-d5 solves this with a +5 Da mass shift ensuring co-elution and identical ionization for accurate, precise quantification. - Gold-standard internal standard for Zofenopril in plasma/serum/tissue for bioavailability and bioequivalence studies. - Supports ANDA and DMF filings with high purity (≥99.9% by HPLC) and full characterization data. - Stable, non-radioactive tracer for metabolic pathway elucidation and forced degradation studies.

Molecular Formula C22H23NO4S2
Molecular Weight 434.6 g/mol
Cat. No. B12409726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenopril-d5
Molecular FormulaC22H23NO4S2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
InChIInChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1/i2D,4D,5D,8D,9D
InChIKeyIAIDUHCBNLFXEF-XWULOZFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zofenopril-d5: Deuterated ACE Inhibitor for Precision Analytical Quantification


Zofenopril-d5 is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor prodrug Zofenopril. Its molecular formula is C22H18D5NO4S2 with a molecular weight of 434.58 [1]. The incorporation of five deuterium atoms at specific phenyl ring positions provides a distinct mass shift (+5 Da) relative to the unlabeled parent compound, enabling its primary application as an internal standard for mass spectrometry-based quantification [2]. Zofenopril-d5 retains the pharmacological activity profile of Zofenopril, including its ACE inhibitory potency (IC50 = 81 μM) and its sulfhydryl-containing antioxidant properties .

Why Zofenopril-d5 is Not Interchangeable with Unlabeled or Alternative ACE Inhibitors


Substituting Zofenopril-d5 with unlabeled Zofenopril or alternative ACE inhibitor reference standards compromises analytical accuracy and regulatory compliance in quantitative bioanalysis. Unlabeled compounds cannot correct for matrix effects or ionization efficiency variations in LC-MS/MS workflows, leading to unacceptable quantification errors . Similarly, using a non-deuterated or structurally distinct internal standard introduces retention time shifts and differential recovery, violating bioanalytical method validation guidelines (e.g., FDA, EMA) which mandate the use of a stable isotope-labeled internal standard whenever possible [1]. Furthermore, Zofenopril-d5's specific deuterium labeling pattern (d5-phenyl) distinguishes it from other deuterated Zofenopril analogs (e.g., Zofenoprilat-d5) and ensures precise matching of the prodrug form in pharmacokinetic studies [2].

Quantitative Evidence for Selecting Zofenopril-d5 Over Comparators


Internal Standard Mass Shift (+5 Da) Enables Unambiguous MS Detection

Zofenopril-d5 provides a +5 Da mass shift compared to unlabeled Zofenopril, enabling unambiguous detection and quantification in LC-MS/MS without isotopic interference [1]. This mass difference is critical for accurate multiple reaction monitoring (MRM) transitions, as it eliminates crosstalk between analyte and internal standard signals. In contrast, using a non-deuterated analog or a different ACE inhibitor would result in overlapping or distinct retention times and ion suppression, compromising precision and accuracy [2].

Analytical Chemistry Bioanalysis Mass Spectrometry

High HPLC Purity (99.9%) Surpasses Typical Commercial ACE Inhibitor Standards

Zofenopril-d5 is supplied with a documented HPLC purity of 99.9%, exceeding the purity levels commonly found for commercial ACE inhibitor reference standards [1]. For comparison, many standard-grade ACE inhibitors (e.g., Captopril, Enalapril) are supplied at ≥98% purity . This higher purity minimizes the contribution of unknown impurities to analytical variability, ensuring more reliable quantification and method validation.

Analytical Chemistry Quality Control Reference Standards

ACE Inhibitory Potency (IC50 = 81 μM) Matches Parent Drug for Tracer Studies

Zofenopril-d5 retains the ACE inhibitory potency of unlabeled Zofenopril, with an IC50 of 81 μM in vitro . This is critical for studies where the deuterated compound is used as a tracer to monitor pharmacological effects without altering the biological system. Compared to Fosinopril (IC50 = 55 μM), Zofenopril-d5 exhibits slightly lower potency but shares the same rank order among ACE inhibitors with high affinity for the renal peptide transporter [1].

Pharmacology ACE Inhibition In Vitro Assays

Parent Drug Demonstrates Faster Hydrolysis and Higher Bioavailability vs. Enalapril

While Zofenopril-d5 is intended for analytical use, the parent drug Zofenopril exhibits superior pharmacokinetic properties compared to Enalapril. Zofenopril undergoes more rapid hydrolysis to its active metabolite Zofenoprilat, reflected in a higher metabolite-to-parent drug ratio for Cmax and AUCss,τ [1]. This faster activation contributes to a more rapid onset of action and predictable pharmacodynamic profile. These properties are directly relevant when selecting a deuterated internal standard for bioequivalence studies of Zofenopril formulations.

Pharmacokinetics Prodrug Activation Clinical Pharmacology

Regulatory-Compliant Characterization Data Supports ANDA/Method Validation

Zofenopril-d5 is supplied with comprehensive characterization data including 1H-NMR, mass spectrometry, and elemental analysis, meeting the stringent requirements for analytical method validation (AMV) and Abbreviated New Drug Application (ANDA) quality control [1]. This level of documentation ensures traceability and compliance with pharmacopeial standards (USP/EP). In contrast, generic ACE inhibitor standards may lack this detailed certification, increasing regulatory risk and method development time [2].

Regulatory Science Method Validation Quality Control

Optimal Scientific and Industrial Use Cases for Zofenopril-d5


LC-MS/MS Quantification of Zofenopril in Pharmacokinetic Studies

Zofenopril-d5 is the gold standard internal standard for quantifying Zofenopril in plasma, serum, or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the analyte ensure co-elution and identical ionization efficiency, while the +5 Da mass shift prevents isotopic interference. This enables accurate and precise measurement of Zofenopril concentrations across the dynamic range required for bioavailability and bioequivalence studies [1].

Method Validation (AMV) and Quality Control (QC) for Generic Drug Applications (ANDA)

For pharmaceutical companies developing generic versions of Zofenopril, Zofenopril-d5 is an essential reference standard for analytical method validation. Its high purity (≥99.9% by HPLC) and comprehensive characterization data (NMR, MS) directly support the rigorous requirements of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Using Zofenopril-d5 ensures compliance with ICH guidelines and facilitates smooth regulatory review [2].

Metabolic Pathway Tracing and Stability Studies

The deuterium label in Zofenopril-d5 acts as a stable, non-radioactive tracer for investigating the metabolic fate of the prodrug. In in vitro hepatocyte or microsomal incubations, the distinct mass of the parent and its metabolites allows for unambiguous identification of hydrolysis products and potential degradation pathways. This is critical for understanding drug-drug interactions and for developing stable formulations .

Forced Degradation Studies and Impurity Profiling

Zofenopril-d5 serves as a reliable internal standard in forced degradation studies to accurately quantify Zofenopril loss and impurity formation under stress conditions (e.g., heat, light, oxidation). Its stability and distinct mass allow for precise correction of matrix effects, enabling the identification of critical degradation products that inform shelf-life and packaging decisions, which are essential components of regulatory submissions [2].

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